molecular formula C24H32N6O3S2 B12802677 Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- CAS No. 93588-14-8

Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)-

Cat. No.: B12802677
CAS No.: 93588-14-8
M. Wt: 516.7 g/mol
InChI Key: BJIJTSWTVUDRAC-JUZHGAENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) involves the reaction of 4-ethoxy-2-oxobutyraldehyde with 4-(p-methoxybenzyl)thiosemicarbazide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The production process would also incorporate purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The thiosemicarbazone groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone): is similar to other thiosemicarbazone derivatives, such as:

Uniqueness

The uniqueness of Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) lies in its specific structure, which imparts distinct chemical and biological properties. Its dual thiosemicarbazone groups enhance its reactivity and potential for forming complex interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

93588-14-8

Molecular Formula

C24H32N6O3S2

Molecular Weight

516.7 g/mol

IUPAC Name

1-[(E)-[(1E)-4-ethoxy-1-[(4-methoxyphenyl)methylcarbamothioylhydrazinylidene]butan-2-ylidene]amino]-3-[(4-methoxyphenyl)methyl]thiourea

InChI

InChI=1S/C24H32N6O3S2/c1-4-33-14-13-20(28-30-24(35)26-16-19-7-11-22(32-3)12-8-19)17-27-29-23(34)25-15-18-5-9-21(31-2)10-6-18/h5-12,17H,4,13-16H2,1-3H3,(H2,25,29,34)(H2,26,30,35)/b27-17+,28-20+

InChI Key

BJIJTSWTVUDRAC-JUZHGAENSA-N

Isomeric SMILES

CCOCC/C(=N\NC(=S)NCC1=CC=C(C=C1)OC)/C=N/NC(=S)NCC2=CC=C(C=C2)OC

Canonical SMILES

CCOCCC(=NNC(=S)NCC1=CC=C(C=C1)OC)C=NNC(=S)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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